

C.I. Acid Blue 252: Discovery, Synthesis, and Technical Applications

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: C.I. Acid Blue 252

CAS No.: 12269-83-9

Cat. No.: B1171859

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A Technical Guide for Researchers and Drug Development Professionals[2]

Executive Summary

C.I. Acid Blue 252 is a high-performance anionic dye primarily utilized in the textile industry for dyeing polyamide (nylon) and wool fibers, and increasingly explored in biomedical research as a non-toxic tracer and structural analog for P2X7 receptor antagonists.[1][2] Chemically, it is frequently categorized within the triphenylmethane or anthraquinone classes depending on the specific commercial formulation (e.g., Erionyl or Nylosan series).[1]

This guide focuses on the Triphenylmethane synthesis pathway, which represents the core chromophore chemistry associated with this dye class (structurally analogous to Acid Blue 7 / Patent Blue A), while acknowledging the industrial prevalence of metal-complex variants.[1][2]

Chemical Identity & Structural Analysis[1][2]

The nomenclature for Acid Blue 252 is complex due to historical patenting and registry overlaps. It is chemically distinct from Acid Blue 25 (an anthraquinone) but shares the "Acid

Blue" designation due to its anionic sulfonate groups which facilitate binding to cationic sites on protein/polyamide fibers.[1][2]

Key Chemical Identifiers

Parameter	Detail
Common Name	C.I. Acid Blue 252
CI Constitution Number	Confidential / Proprietary (Structurally related to C.I. 42080 / Acid Blue 7)
CAS Registry Numbers	12269-83-9 (Generic/Unspecified), 3486-30-4 (Associated Analog)
Chemical Class	Triphenylmethane (primary association) / Sulfonated Azo (variant)
Chromophore	Conjugated Carbonium Ion (Trityl Cation)
Molecular Weight	~690.8 g/mol (as Sodium Salt)
Solubility	Soluble in water (Blue solution); Soluble in Ethanol
	~635–640 nm (in aqueous solution)

Structural Logic

The core structure consists of a central carbon atom (the methane carbon) bonded to three aromatic rings.[1][2] Two rings typically carry auxochromes (e.g., diethylamino groups) to push the absorption into the visible blue spectrum, while the third ring carries sulfonate groups

) to provide water solubility and substantivity to the fiber.[1]

Discovery & Historical Context

The discovery of Acid Blue 252 aligns with the "Golden Age" of dye chemistry in the mid-20th century, driven by the need for dyes with high wet fastness on the newly commercialized Nylon 6,6.[1]

- Original Patent Assignees: Likely Ciba-Geigy (now Archroma/Huntsman) or Sandoz (now Clariant/Archroma).[1][2]
- Innovation: Unlike early acid dyes (like Acid Blue 9) which had poor wash fastness, the "200-series" Acid Blues were engineered with higher molecular weights or metal-complexing abilities to physically trap the dye within the polymer matrix of synthetic fibers.[1][2]
- Drug Development Relevance: In recent decades, triphenylmethane dyes have been repurposed as surrogate markers in lymphatic mapping and as P2X7 receptor antagonists in neuropharmacology, leveraging their ability to interact with purinergic receptors.[1]

Synthesis Strategy (Triphenylmethane Route)

The synthesis of Acid Blue 252 (analogous to Acid Blue 7) follows a classic Condensation

Oxidation pathway.[1] This protocol is self-validating: the intermediate "Leuco Base" is colorless, and the formation of the intense blue color upon oxidation serves as an immediate visual endpoint.[1]

Retrosynthetic Analysis[1][2]

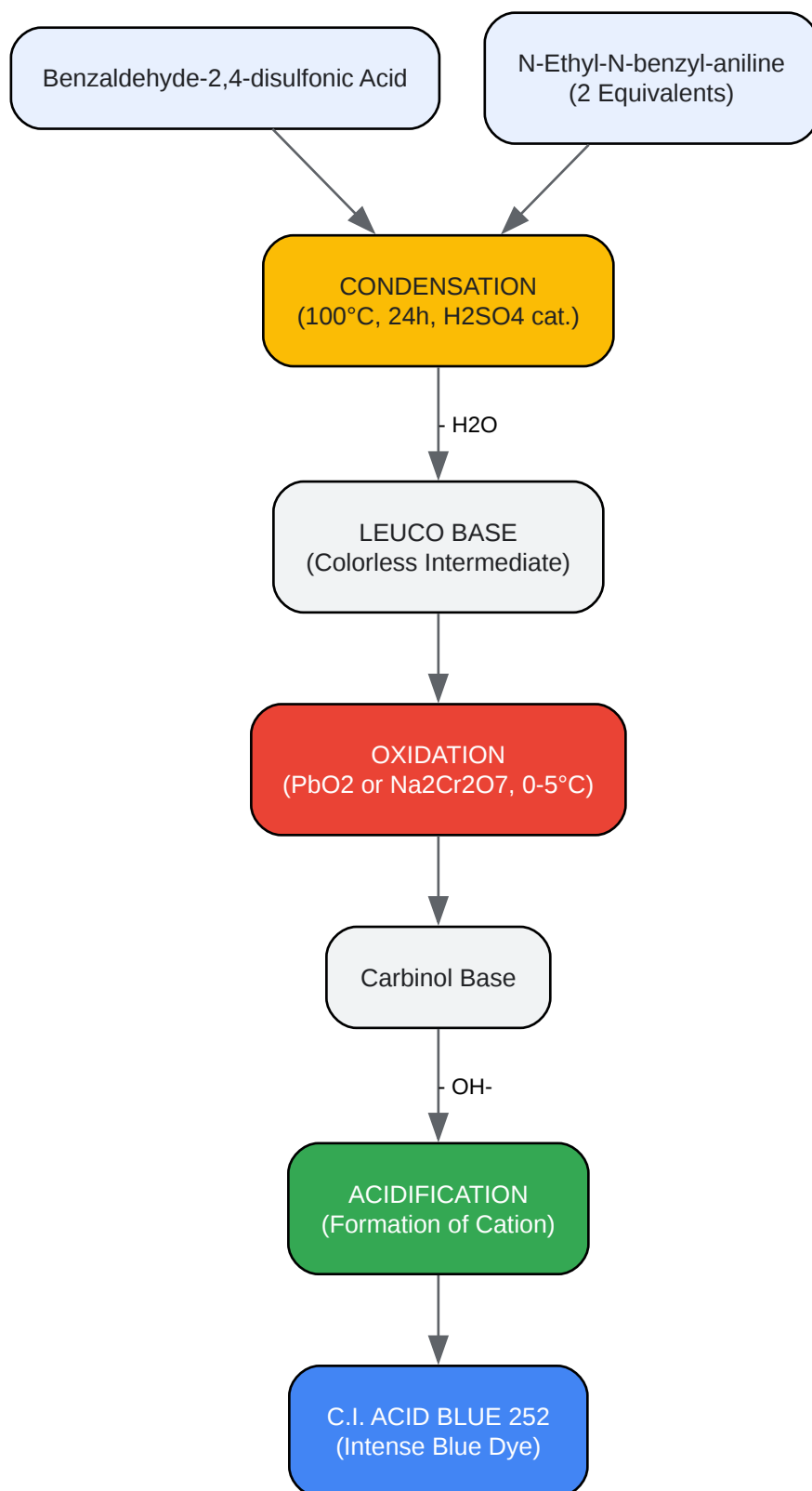
- Target Molecule: Sulfonated Triphenylmethane Dye.[1][2]
- Disconnection: Break the bonds at the central methane carbon.[1]
- Precursors:
 - Electrophile: Benzaldehyde-2,4-disulfonic acid (or similar sulfonated benzaldehyde).[1][2]
 - Nucleophile: N-Ethyl-N-benzyl-aniline (2 equivalents).[1][2]

Reaction Mechanism[1][2]

- Condensation: The aldehyde reacts with two equivalents of the aniline derivative under acidic conditions to form the Leuco Base (a colorless triphenylmethane derivative).[1][2]
- Oxidation: The Leuco base is oxidized (using Lead Dioxide or Sodium Dichromate) to the Carbinol Base.[1][2]

- Acidification: The carbinol base loses water to form the resonance-stabilized Carbonium Ion (the Dye).^{[1][2]}

Synthesis Workflow Diagram



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Caption: Synthesis pathway for Triphenylmethane-class Acid Blue dyes, involving condensation to a leuco base followed by oxidative activation.[1][2][3]

Experimental Protocol

Safety Note: This synthesis involves strong acids and oxidizing agents.[1] Perform in a fume hood.

Step 1: Condensation (Leuco Base Formation)[1][2]

- Charge: In a glass-lined reactor, charge 1.0 mol of Benzaldehyde-2,4-disulfonic acid and 2.1 mol of N-Ethyl-N-benzyl-aniline.
- Catalyst: Add dilute sulfuric acid (approx. 20%) to adjust pH to 2–3.
- Reflux: Heat the mixture to 100–105°C under nitrogen atmosphere for 24 hours.
- Monitoring: Monitor by TLC (Silica gel, mobile phase n-Butanol:Ethanol:Water).[1][2] The aldehyde spot should disappear.[1]
- Isolation: Neutralize with Sodium Hydroxide. The Leuco base may precipitate or remain in solution depending on sulfonation level.[1]

Step 2: Oxidation (Chromophore Generation)[1][2]

- Cooling: Cool the reaction mass to 0–5°C (ice bath). This is critical to prevent over-oxidation (degradation of the ring structure).[1][2]
- Oxidant Addition: Slowly add a slurry of Lead Dioxide (PbO₂) or Sodium Dichromate (stoichiometric amount) over 2 hours.[1][2]
- Reaction: Stir at 5°C for 4 hours. The solution will turn deep blue.
- Removal of Lead: If PbO₂ is used, add Sodium Sulfate to precipitate Lead Sulfate (PbSO₄). [1][2] Filter off the white precipitate.[1]

Step 3: Purification[1]

- Salting Out: Add Sodium Chloride (20% w/v) to the blue filtrate to precipitate the dye.[1][2]

- Filtration: Filter the blue solid using a Buchner funnel.
- Drying: Dry in a vacuum oven at 60°C.
- Recrystallization: Recrystallize from Ethanol/Water (80:20) for analytical purity.

Analytical Characterization

To validate the synthesis, the following parameters must be met:

Test	Method	Acceptance Criteria
Identity	UV-Vis Spectroscopy	at 635 ± 5 nm (Water)
Purity	HPLC (C18 Column)	> 95% Area under curve
Structure	¹ H-NMR (D ₂ O)	Signals for Ethyl (CH ₂ -CH ₃), Benzyl (CH ₂ -Ph), and Aromatic protons
Counter-ion	Atomic Absorption (AAS)	Sodium (Na ⁺) content matches theoretical %

Applications in Drug Development[1][2]

While primarily a textile dye, Acid Blue 252 and its analogs possess properties relevant to pharmaceutical research:

- P2X7 Receptor Antagonism: Triphenylmethane dyes (like Brilliant Blue G) are known antagonists of the P2X7 receptor, a key target in inflammation and neurodegeneration.[1] Acid Blue 252 serves as a structural analog for SAR (Structure-Activity Relationship) studies to optimize binding affinity while reducing toxicity.[1][2]
- Lymphatic Mapping: Due to its high solubility and vivid color, it can be used as a tracer in pre-clinical animal models to map lymph nodes during surgery (similar to Isosulfan Blue).[1]
- Protein Staining: Its anionic nature allows it to bind stoichiometrically to basic amino acid residues (Arginine, Lysine, Histidine), making it useful for protein quantification assays

(Bradford-like assays).[1][2]

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Disclaimer: The synthesis of chemical dyes involves hazardous substances.[1][2] This guide is for educational and research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) before handling.

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- To cite this document: BenchChem. [C.I. Acid Blue 252: Discovery, Synthesis, and Technical Applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1171859/docs#c-i-acid-blue-252-discovery-synthesis-and-technical-applications\]](https://www.benchchem.com/product/b1171859/docs#c-i-acid-blue-252-discovery-synthesis-and-technical-applications)

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